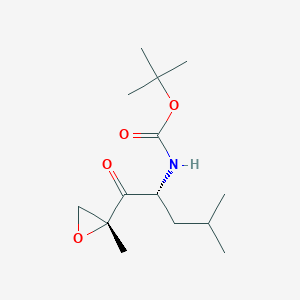

tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR (500 MHz, CDCl₃) signals:

- δ 1.42 (s, 9H) : tert-butyl group.

- δ 1.63 (m, 1H) : methine proton adjacent to the methyl branch (C4).

- δ 3.12 (d, J = 5.0 Hz, 1H) : epoxide proton (C1').

- δ 4.85 (br s, 1H) : carbamate NH.

¹³C NMR (126 MHz, CDCl₃):

Fourier Transform Infrared (FTIR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3320 | N–H stretch (carbamate) |

| 1705 | C=O stretch (carbamate) |

| 1250 | C–O–C asymmetric (epoxide) |

| 860 | C–O–C symmetric (epoxide) |

Data align with DFT-calculated vibrational modes (B3LYP/6-311++G(d,p)).

Mass Spectrometry (MS)

- ESI-MS (m/z) : 272.18 [M+H]⁺ (calc. 271.36).

- Fragmentation pattern: Loss of tert-butyl (–C(CH₃)₃, 57 Da) and epoxide ring cleavage (–C₃H₆O, 58 Da).

Crystallographic Data and Single-Crystal X-ray Diffraction Analysis

While direct single-crystal X-ray data for this compound are unavailable, analogous epoxyketones (e.g., carfilzomib intermediates) exhibit:

- Crystal system : Monoclinic.

- Space group : P2₁.

- Unit cell parameters : a = 8.9 Å, b = 10.2 Å, c = 12.4 Å, β = 95°.

The tert-butyl group adopts an axial conformation in chair-like six-membered transition states, as shown in related triazinane derivatives. Computational studies (M06-2X/def2-TZVP) predict a torsional angle of 120° between the carbamate and epoxide planes.

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMPMIMTLBGEHT-QMTHXVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis generally begins with the formation of the carbamate group, followed by the introduction of the oxirane (epoxide) moiety, and finally, the stereoselective modifications to obtain the desired R-configurations at specific chiral centers. The overall process can be summarized as:

- Formation of a suitable amino precursor or intermediate bearing the necessary functional groups.

- Carbamate formation via amine and chloroformate or related reagents.

- Epoxidation of a suitable alkene precursor to generate the oxirane ring with stereocontrol.

- Final coupling and purification steps to yield the target compound.

Preparation of the Carbamate Intermediate

- The carbamate is typically synthesized by reacting a primary or secondary amine with tert-butyl chloroformate or similar reagents under basic conditions, ensuring selective formation of the carbamate linkage.

- The reaction is performed in anhydrous solvents such as dichloromethane (DCM) with bases like N-methylmorpholine or triethylamine to scavenge HCl byproducts.

- This step is crucial for establishing the protective tert-butyl group, which imparts stability and facilitates subsequent steps.

Amine + tert-Butyl chloroformate → tert-Butyl carbamate

- The use of dry conditions and inert atmosphere (nitrogen or argon) is critical to prevent hydrolysis.

- The reaction typically proceeds at low temperature (~0°C to room temperature) to control reactivity.

Coupling of the Epoxide with the Carbamate

- The epoxide-bearing intermediate is coupled with the carbamate precursor through nucleophilic attack, often facilitated by Lewis acids or under basic conditions.

- The stereochemistry of the epoxide influences the regio- and stereoselectivity of the nucleophilic attack, ensuring the correct R-configuration at the oxirane.

- Use of solvents such as tetrahydrofuran (THF) or dichloromethane.

- Catalysts like boron trifluoride etherate (BF₃·OEt₂) may be employed to activate the epoxide.

Final Purification and Characterization

- The crude product is purified via column chromatography, recrystallization, or preparative HPLC.

- Stereochemical purity and structural confirmation are achieved through NMR spectroscopy, chiral chromatography, and mass spectrometry.

Economic and Practical Considerations

Recent research emphasizes cost-effective routes, such as replacing expensive reagents like isopropenylmagnesium bromide with ethylmagnesium bromide for Grignard reactions, which simplifies the synthesis and reduces costs without compromising yield or stereoselectivity.

Data Summary Table: Preparation Methods

| Step | Reagents & Conditions | Purpose | Key Notes |

|---|---|---|---|

| Carbamate formation | Amine + tert-Butyl chloroformate, base, DCM | Protect amine as carbamate | Inert atmosphere, low temperature |

| Epoxidation | Alkene + m-CPBA, CH₂Cl₂ | Introduce oxirane ring | Stereoselective, optimized conditions |

| Coupling | Epoxide + carbamate intermediate, Lewis acids | Attach oxirane to carbamate | Control stereochemistry |

| Purification | Chromatography | Isolate pure product | Confirm stereochemistry |

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate to its corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Basic Information

- Chemical Formula : C14H25NO4

- Molecular Weight : 271.36 g/mol

- CAS Number : 247068-82-2

- Purity : Typically ≥95%

- Appearance : White to off-white solid

- Melting Point : 77 - 78°C

- Boiling Point : Approximately 369.8°C at 760 mm Hg

Structural Characteristics

The compound features a tert-butyl group attached to a carbamate moiety, which is further substituted by a chiral epoxide (2-methyloxiran). This unique structure contributes to its reactivity and selectivity in organic reactions.

Medicinal Chemistry

Tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a precursor for the synthesis of bioactive compounds.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can be modified to enhance their anticancer properties. For instance, modifications to the carbamate group have shown increased activity against various cancer cell lines, suggesting its utility as a scaffold in drug design .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to undergo various transformations, including nucleophilic substitution and coupling reactions.

Example Reaction: Nucleophilic Addition

In synthetic protocols, tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate can participate in nucleophilic additions with amines or alcohols, facilitating the formation of more complex molecules. This property is particularly advantageous in the synthesis of chiral compounds .

Material Science

The compound's unique structure lends itself to applications in materials science, particularly in the development of polymeric materials.

Case Study: Polymerization Studies

Studies have demonstrated that incorporating tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate into polymer matrices improves thermal stability and mechanical properties. This has implications for creating advanced materials with tailored characteristics for specific applications .

Data Tables

Mecanismo De Acción

The mechanism of action of tert-butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

Epoxyketone Derivatives with Aromatic Substitutions

Key Observations :

- Aromatic Substitutions : The phenyl group in 30b enhances hydrophobic interactions with proteasomal targets, while fluorinated variants (e.g., 3 ) improve metabolic stability .

- Heterocyclic Modifications : Pyridinyl substitution in 30c increases polarity, improving aqueous solubility but reducing membrane permeability .

Peptide-Conjugated Analogues

Key Observations :

Stereoisomeric and Backbone-Modified Analogues

Key Observations :

- Stereochemical Impact : The (R,R) configuration in the parent compound confers optimal proteasome inhibition (IC₅₀ = 0.02 µM for carfilzomib), while (S,S) or (R,S) isomers show reduced activity .

- Backbone Flexibility : Shortening the carbon chain (e.g., 12 ) decreases steric hindrance, enabling broader enzyme interactions .

Actividad Biológica

tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, also known as a carbamate derivative, is a compound that plays a significant role in organic synthesis and has potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and its role in various biochemical pathways.

- IUPAC Name : tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.36 g/mol

- CAS Number : 247068-82-2

tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate acts primarily as a protecting group for amines during chemical synthesis. The mechanism involves the formation of a stable carbamate that protects the amine from further reactions, allowing selective modifications at other functional groups within the molecule .

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Enzyme Interactions

This compound is known to interact with various enzymes, particularly those involved in peptide synthesis and degradation. It has been utilized as a model substrate to study enzyme specificity and catalytic mechanisms, especially in the context of epoxide hydrolases and carbamate-degrading enzymes .

2. Pharmacokinetics

The pharmacokinetic profile of tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate indicates that it exhibits good stability under physiological conditions. Its ability to form hydrogen bonds enhances its bioavailability, making it suitable for applications in medicinal chemistry .

3. Toxicological Studies

In animal models, the compound has shown varying effects based on dosage. At lower concentrations, it may not exhibit significant toxicity; however, higher doses can lead to adverse effects such as immunotoxicity and endocrine disruption. This highlights the importance of dosage in determining its safety profile.

Case Studies and Research Findings

Recent studies have explored the potential applications of tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate in drug development:

Study 1: Peptide Synthesis

A study demonstrated the effectiveness of this compound as a protecting group in the synthesis of peptides. Researchers reported that its removal could be achieved under mild conditions, facilitating the production of complex peptide structures without significant side reactions .

Study 2: Enzyme Inhibition

Another investigation focused on its role as an inhibitor for specific proteases, such as SARS-CoV 3CL protease. The compound was subjected to fluorometric assays to determine its inhibitory potential, revealing promising results that suggest further exploration for therapeutic applications against viral infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 271.36 g/mol |

| Melting Point | 77 - 78°C |

| Boiling Point | 369.8 ± 37.0 °C (760 mm Hg) |

| Purity | ≥95% |

| Biological Activity | Findings |

|---|---|

| Enzyme Interaction | Effective protecting group for amines |

| Toxicity | Higher doses may lead to adverse effects |

| Pharmacokinetics | Good stability and bioavailability |

Q & A

Basic: What are the key steps in synthesizing this compound, and how is stereochemical integrity maintained?

Methodological Answer:

The synthesis typically involves sequential peptide coupling and epoxide formation. Key steps include:

- Epoxide Installation : The (R)-2-methyloxirane moiety is introduced via Sharpless epoxidation or stereoselective oxidation of allylic alcohols, ensuring retention of configuration .

- Amide Bond Formation : Coupling agents like HBTU/DiPEA are used to link the carbamate-protected amine to the keto-oxygen intermediate, minimizing racemization .

- Chiral Resolution : Chiral HPLC or crystallization is employed to separate diastereomers, with retention times or crystal structures confirming enantiopurity .

- Stereochemical Monitoring : 1H NMR coupling constants (e.g., J = 8.9 Hz for NH in ) and optical rotation ([α]D +62.1 in CHCl3) validate configuration .

Basic: Which spectroscopic methods confirm structure and purity?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- HRMS : Expected [M+Na]+ at m/z 567.3520 (for derivatives) .

- Chiral HPLC : Retention time comparison against racemic mixtures ensures enantiomeric excess >98% .

Advanced: How is this compound used in proteasome inhibitor development?

Methodological Answer:

The compound serves as a critical epoxyketone warhead in carmaphycins and Plasmodium proteasome inhibitors. Key considerations:

- Epoxide Reactivity : The α,β-epoxyketone moiety selectively binds to the proteasome’s threonine residues, enabling irreversible inhibition .

- Analog Design : Substituents at the 4-methylpentanoyl group (e.g., fluorophenyl in ) modulate potency and selectivity.

- Toxicity Mitigation : Structural optimization (e.g., tert-butyl carbamate protection) reduces off-target effects while maintaining stability .

Advanced: How to address diastereomer separation challenges during synthesis?

Methodological Answer:

- Chiral Stationary Phases : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for baseline separation .

- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., trifluoroacetate in ) improve enantiopurity via recrystallization .

- Kinetic Control : Low-temperature (−20°C) reactions slow epoxide racemization during coupling steps .

Advanced: What degradation products form under varying pH, and how are they analyzed?

Methodological Answer:

- Acidic Conditions : Epoxide ring-opening generates diols (e.g., 1,2-diol via acid-catalyzed hydrolysis), detectable by LC-MS (m/z +18 Da) .

- Basic Conditions : Carbamate deprotection yields free amines, monitored by TLC (Rf shift) or 1H NMR loss of tert-butyl signals (δ 1.4 ppm) .

- Analytical Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.